molecular formula C9H13F3N4O2 B11742266 3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11742266
M. Wt: 266.22 g/mol
InChI Key: BOKREIJDJSYMTC-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, methoxyethyl, and trifluoroethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl and trifluoroethyl groups.

    N-(2-Methoxyethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and methoxyethyl groups.

Uniqueness

The presence of the amino, methoxyethyl, and trifluoroethyl groups in 3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide imparts unique chemical and physical properties to the compound. These functional groups enhance its reactivity, solubility, and potential biological activities, making it distinct from similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13F3N4O2

Molecular Weight

266.22 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H13F3N4O2/c1-18-3-2-14-8(17)6-4-16(15-7(6)13)5-9(10,11)12/h4H,2-3,5H2,1H3,(H2,13,15)(H,14,17)

InChI Key

BOKREIJDJSYMTC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

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